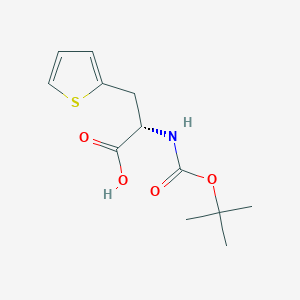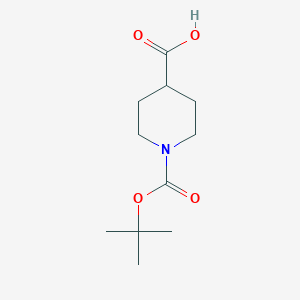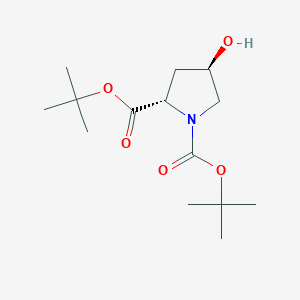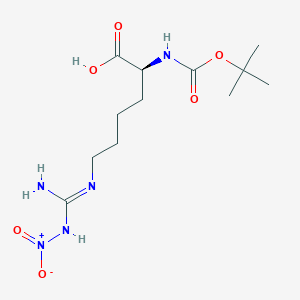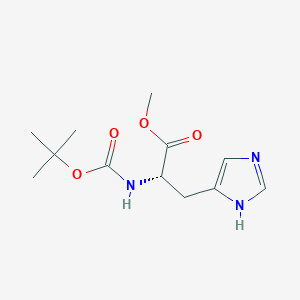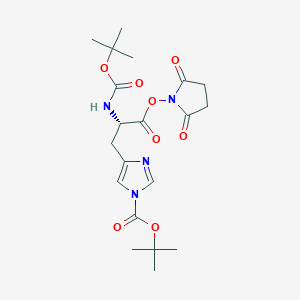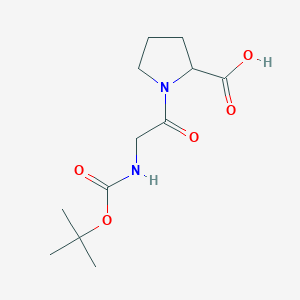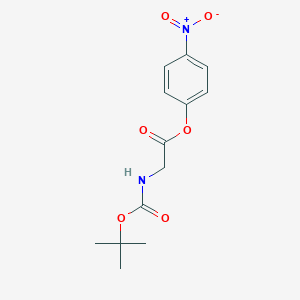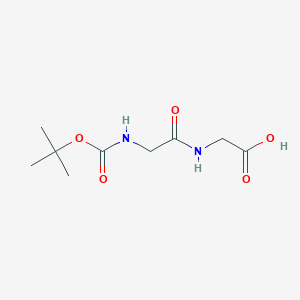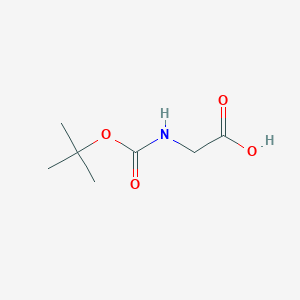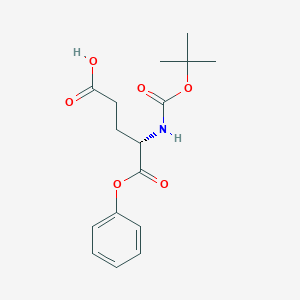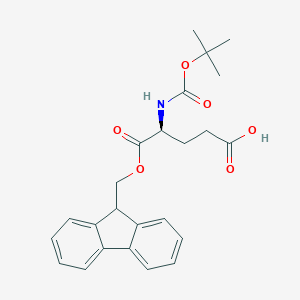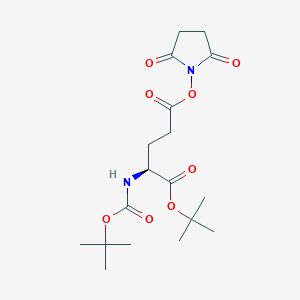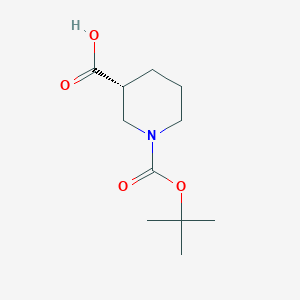
(r)-1-Boc-piperidine-3-carboxylic acid
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de Boc-D-Nip-OH implique généralement la protection du groupe amino de l'acide nipecotique avec un groupe tert-butyloxycarbonyle (Boc). Ceci est réalisé en faisant réagir l'acide nipecotique avec du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine . La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
La production industrielle de Boc-D-Nip-OH suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les déchets et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions
Boc-D-Nip-OH subit plusieurs types de réactions chimiques, notamment :
Réactions de déprotection : Le groupe Boc peut être éliminé dans des conditions acides en utilisant des réactifs tels que l'acide trifluoroacétique (TFA) ou l'acide chlorhydrique (HCl) dans des solvants organiques.
Réactions de substitution : Le groupe acide carboxylique peut participer à des réactions d'estérification ou d'amidification pour former des esters ou des amides.
Réactifs et conditions communs
Déprotection : Acide trifluoroacétique (TFA) dans le dichlorométhane ou acide chlorhydrique (HCl) dans l'acétate d'éthyle.
Estérification : Alcools en présence d'un agent déshydratant comme la dicyclohexylcarbodiimide (DCC).
Principaux produits formés
Déprotection : Acide nipecotique.
Estérification : Esters d'acide nipecotique protégés par Boc.
Amidation : Amides d'acide nipecotique protégés par Boc.
Applications De Recherche Scientifique
Boc-D-Nip-OH est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . Parmi ses applications, on peut citer :
Synthèse peptidique : Utilisé comme brique élémentaire dans la synthèse de peptides et de peptidomimétiques.
Développement de médicaments : Employé dans le développement de composés pharmaceutiques en raison de sa capacité à protéger les groupes amino pendant la synthèse en plusieurs étapes.
Études biologiques : Utilisé dans l'étude des interactions enzyme-substrat et de la liaison protéine-ligand.
Applications industrielles : Utilisé dans la production de produits chimiques fins et comme intermédiaire en synthèse organique.
Mécanisme d'action
Le principal mécanisme d'action de Boc-D-Nip-OH implique la protection du groupe amino de l'acide nipecotique avec un groupe Boc. Cette protection empêche les réactions secondaires indésirables pendant la synthèse chimique et permet une déprotection sélective dans des conditions spécifiques . Le groupe Boc est stable dans des conditions basiques mais peut être éliminé dans des conditions acides, ce qui en fait un groupe protecteur polyvalent en synthèse organique .
Mécanisme D'action
The primary mechanism of action of Boc-D-Nip-OH involves the protection of the amino group of nipecotic acid with a Boc group. This protection prevents unwanted side reactions during chemical synthesis and allows for selective deprotection under specific conditions . The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile protecting group in organic synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
Boc-L-Nip-OH : L'énantiomère L de Boc-D-Nip-OH, utilisé dans des applications similaires mais avec une stéréochimie différente.
Boc-L-Pro-OH : Proline protégée par Boc, un autre dérivé d'acide aminé utilisé dans la synthèse peptidique.
Boc-L-Val-OH : Valine protégée par Boc, couramment utilisée dans la synthèse de peptides et de protéines.
Unicité
Boc-D-Nip-OH est unique en raison de sa stéréochimie spécifique (énantiomère R) et de son application dans la synthèse de peptides et d'autres molécules organiques complexes. Sa capacité à protéger le groupe amino dans des conditions douces et à être éliminé de manière sélective dans des conditions acides en fait un réactif précieux en synthèse organique .
Propriétés
IUPAC Name |
(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXILIHONWRXHFA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349209 | |
| Record name | (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163438-09-3 | |
| Record name | 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163438-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Boc-Nip-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
